![molecular formula C14H14N4O2 B584830 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione CAS No. 1346604-81-6](/img/structure/B584830.png)
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This compound is known for its unique structure, which includes a naphthyl group substituted with a dimethylamino group and a triazolidine-3,5-dione ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-(dimethylamino)naphthalene with a triazolidine-3,5-dione derivative under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the dimethylamino group or other substituents are replaced by different functional groups using appropriate reagents and conditions
Scientific Research Applications
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
4-(Dimethylamino)naphthalene: This compound shares the naphthyl and dimethylamino groups but lacks the triazolidine-3,5-dione ring, resulting in different chemical properties and applications.
1,8-Naphthalimide derivatives: These compounds are used in similar applications, such as fluorescent probes and organic light-emitting diodes (OLEDs), but have different structural features and photophysical properties.
The uniqueness of this compound lies in its combination of the naphthyl group with the triazolidine-3,5-dione ring, which imparts distinct chemical reactivity and functional versatility.
Properties
IUPAC Name |
4-[4-(dimethylamino)naphthalen-1-yl]-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)11-7-8-12(10-6-4-3-5-9(10)11)18-13(19)15-16-14(18)20/h3-8H,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTLQTWYOOLPBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N3C(=O)NNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

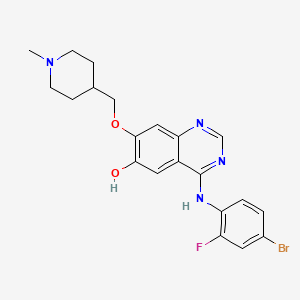
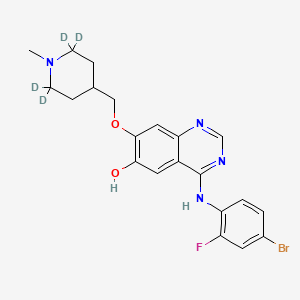
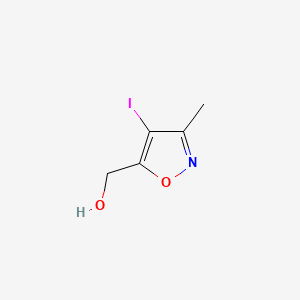
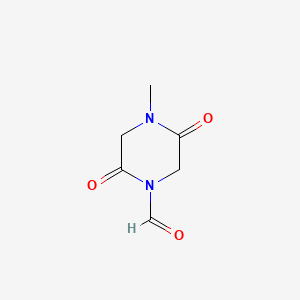

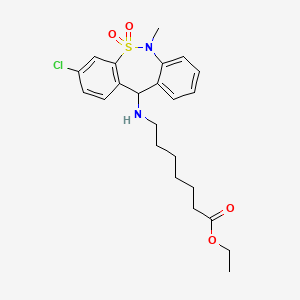
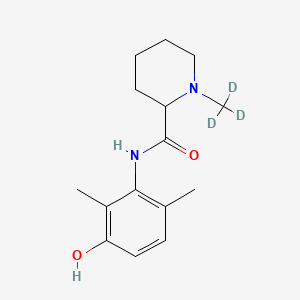
![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)
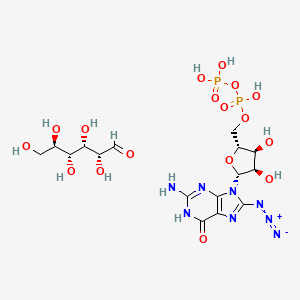
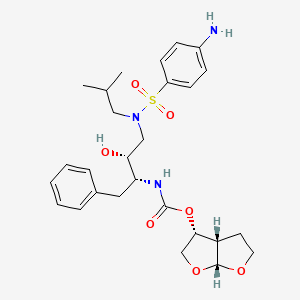
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)
